5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid: is a chemical compound with the molecular formula C7H6BrNO3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-hydroxy-4-methylpyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form various reduced derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Its derivatives are investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The bromine atom may also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
5-Bromo-2-hydroxy-3-methylpyridine: This compound differs by the position of the methyl group, which is at the 3rd position instead of the 4th position.
5-Bromo-2-hydroxy-4-methylpyridine: This compound lacks the carboxylic acid group at the 3rd position.
5-Bromo-2-methylpyridine-3-carboxylic acid: This compound lacks the hydroxyl group at the 2nd position.
Uniqueness: 5-Bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridine ring. This combination of functional groups enhances its reactivity and allows for diverse chemical transformations. Additionally, the bromine atom provides opportunities for further functionalization through substitution reactions .
Properties
IUPAC Name |
5-bromo-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-4(8)2-9-6(10)5(3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBBDMPPUISBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-56-0 |
Source
|
Record name | 5-bromo-2-hydroxy-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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